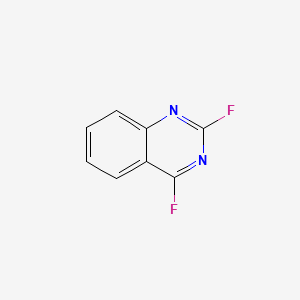

2,4-Difluoroquinazoline

Description

Properties

IUPAC Name |

2,4-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBWWUHBVFUMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205155 | |

| Record name | Quinazoline, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56595-10-9 | |

| Record name | Quinazoline, 2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is typically prepared via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with potassium cyanate in aqueous sodium hydroxide to form quinazoline-2,4-dione. Subsequent chlorination with phosphorus oxychloride (POCl₃) and a catalytic base (e.g., N,N-dimethylaniline) yields 2,4-dichloroquinazoline.

Reaction Conditions :

Step 2: Fluorination via Halex Reaction

The dichloro intermediate undergoes fluorination using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) under anhydrous conditions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Optimized Protocol :

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where fluoride displaces chloride at positions 2 and 4 of the quinazoline ring. Steric and electronic effects influence substitution efficiency, with electron-withdrawing groups (e.g., adjacent fluorines) accelerating the process.

Cyclocondensation of Fluorinated Benzamide Derivatives

Direct synthesis from fluorinated precursors avoids multi-step halogen exchange. This method leverages cyclization reactions to construct the quinazoline ring with pre-installed fluorine atoms.

Gould-Jacobs Cyclization

Fluorinated anthranilic acid derivatives react with formamidine acetate to form the quinazoline core. For example, 2-amino-4,5-difluorobenzoic acid cyclizes with trimethyl orthoformate in methanol under reflux.

Reaction Conditions :

Niementowski Reaction

This method involves condensation of fluorinated benzamides with urea or formamide. For instance, 2,4-difluorobenzamide reacts with formamide at elevated temperatures to yield 2,4-difluoroquinazoline.

Key Parameters :

Direct Fluorination of Quinazoline Intermediates

Electrophilic fluorination, though less common, offers an alternative route. Agents like Selectfluor® or xenon difluoride (XeF₂) introduce fluorine atoms into electron-rich positions of the quinazoline ring.

Example Protocol :

- Substrate : Quinazoline

- Fluorinating Agent : XeF₂ (2 equiv)

- Solvent : Acetonitrile, 80°C, 12 h

- Yield : ~40% (mixture of mono- and di-fluorinated products)

Challenges :

- Low regioselectivity

- Requires stringent anhydrous conditions

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

| Method | Starting Material | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen Exchange | 2,4-Dichloroquinazoline | 65% | High temperature, CsF | High purity; scalable | Multi-step; POCl₃ handling |

| Gould-Jacobs Cyclization | Fluorinated anthranilic acid | 90% | Reflux in methanol | Direct ring formation; fewer steps | Limited precursor availability |

| Niementowski Reaction | Fluorinated benzamide | 70% | Acidic, high temperature | Simple setup; no halogen intermediates | Moderate yields; side reactions |

| Direct Fluorination | Quinazoline | 40% | Anhydrous, XeF₂ | No pre-functionalization | Poor regioselectivity; expensive reagents |

Industrial-Scale Considerations

For large-scale production, the Halex reaction and Gould-Jacobs cyclization are preferred due to their reliability. Key optimizations include:

- Catalyst Recycling : Phase transfer catalysts (e.g., TBAB) can be recovered via aqueous extraction.

- Solvent Selection : DMSO or sulfolane improves fluoride solubility, enhancing reaction rates.

- Safety : POCl₃ and fluorinating agents require specialized handling equipment to mitigate corrosion and toxicity risks.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoroquinazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert quinazoline N-oxides back to the parent quinazoline compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Halogenation reagents like chlorine and bromine are used for substitution reactions.

Major Products:

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Parent quinazoline compound.

Substitution Products: Various halogen-substituted quinazolines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinazoline derivatives, including 2,4-difluoroquinazoline. For instance, a derivative known as DCR 137, which is related to 2,4-difluoroquinazoline, demonstrated potent inhibition of chikungunya virus (CHIKV) replication in cell-based assays. This compound showed greater efficacy than ribavirin, a standard antiviral drug, indicating its potential as a pan-alphavirus inhibitor . The mechanism involves reducing the cytopathic effects and viral protein levels in infected cells in a dose-dependent manner.

Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer activity. Compounds similar to 2,4-difluoroquinazoline have shown selective cytotoxicity against various cancer cell lines. For example, studies indicate that these compounds can induce apoptosis in breast adenocarcinoma cells under hypoxic conditions . This suggests that 2,4-difluoroquinazoline could be further explored as a potential chemotherapeutic agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their biological activity. Molecular modeling studies have been employed to analyze the binding interactions of these compounds with target proteins. For instance, docking studies using software like LigandScout and Dock6 have provided insights into how modifications to the quinazoline structure can enhance its efficacy against specific targets such as DNA gyrase in Mycobacterium tuberculosis . This approach allows researchers to predict and design more effective derivatives of 2,4-difluoroquinazoline.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2,4-Difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, 2,4-Difluoroquinazoline induces DNA strand breaks, leading to cell death .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs of 2,4-difluoroquinazoline include halogenated and aryl-substituted derivatives. Differences in substituent type, position, and electronic effects influence reactivity and applications:

(CAS 174566-15-5)

- Structure : Chlorine at 2,4-positions and fluorine at 7-position.

- Properties : Planar molecular geometry with π-π stacking (centroid distance: 3.8476 Å) . Chlorine’s stronger electron-withdrawing effect compared to fluorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Applications : Used in material science for crystal engineering due to its planar structure and stacking interactions .

4-Chloro-6,7-difluoroquinazoline (CAS 625080-60-6)

- Structure : Chlorine at 4-position and fluorine at 6,7-positions.

- Properties : Molecular weight 200.57 g/mol, density 1.538 g/cm³, predicted boiling point 290.9°C . The chloro substituent at position 4 may direct reactivity toward selective functionalization.

- Applications : Intermediate in agrochemical synthesis, leveraging halogen reactivity for cross-coupling reactions .

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

- Structure : Chlorine at 6-position, 2-fluorophenyl at 4-position, and methyl at 2-position.

- Properties : Methyl and aryl groups introduce steric bulk, reducing ring reactivity but improving pharmacokinetic properties (e.g., oral bioavailability) .

- Applications : Key building block in antitumor and antimicrobial drug candidates .

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS 885277-38-3)

- Structure : Chlorine at 4-position, 4-fluorophenyl at 2-position, and methyl at 6-position.

- Properties : Molecular weight 272.7 g/mol. The fluorophenyl group enhances π-π interactions with aromatic residues in enzyme binding pockets .

- Applications : Explored in kinase inhibitor development for cancer therapy .

Physicochemical Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 2,4-Difluoroquinazoline | C₈H₄F₂N₂ | 180.12 | N/A | N/A | F (2,4) |

| 2,4-Dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.03 | N/A | N/A | Cl (2,4), F (7) |

| 4-Chloro-6,7-difluoroquinazoline | C₈H₃ClF₂N₂ | 200.57 | 290.9 (predicted) | 1.538 | Cl (4), F (6,7) |

| 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | C₁₅H₁₀ClFN₂ | 280.71 | N/A | N/A | Cl (6), 2-fluorophenyl (4), CH₃ (2) |

Biological Activity

2,4-Difluoroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antiviral properties, and interactions with various biological targets.

Chemical Structure and Properties

2,4-Difluoroquinazoline features a quinazoline core with two fluorine atoms at the 2 and 4 positions. This structural modification can influence its biological activity by altering its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 2,4-difluoroquinazoline exhibit significant cytotoxicity against various cancer cell lines. For instance, research on (2-arylquinazolin-4-yl)hydrazones , which include 2,4-difluoroquinazoline derivatives, showed promising results against the MDA-MB-231 breast cancer cell line. The cytotoxicity was assessed using standard assays that measure cell viability and proliferation.

Table 1: Cytotoxic Activity of 2,4-Difluoroquinazoline Derivatives

Antiviral Activity

The antiviral potential of 2,4-difluoroquinazoline has been highlighted in studies targeting the chikungunya virus (CHIKV). A derivative known as DCR 137 demonstrated effective inhibition of viral replication in vitro. The mechanism involved the reduction of CHIKV E2 protein levels in a dose-dependent manner.

Case Study: Antiviral Screening

In a recent screening study focused on anti-CHIKV compounds, various quinazoline derivatives were tested for their ability to protect host cells from virus-induced cytopathic effects. Notably, DCR 137 showed superior protection compared to ribavirin, a standard antiviral drug.

The biological activity of 2,4-difluoroquinazoline can be attributed to its interaction with specific enzymes and proteins involved in cellular processes. For instance:

- Topoisomerase Inhibition : Quinazoline derivatives have been shown to interact with bacterial type-II topoisomerases, inhibiting their activity and thus affecting DNA replication and repair mechanisms.

- Casein Kinase 2 (CK2) Inhibition : Molecular docking studies indicated that certain derivatives could effectively bind to CK2, an enzyme implicated in cancer progression.

Q & A

What are the standard synthetic protocols for preparing 2,4-Difluoroquinazoline derivatives?

Basic

A common method involves refluxing precursors in polar aprotic solvents like DMSO, followed by purification via recrystallization. For example, hydrazide derivatives can be synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization with water-ethanol mixtures to achieve ~65% yield . Adjustments to reaction time, solvent choice (e.g., DMF or THF), and stoichiometry of fluorinated reagents are critical for optimizing yields.

How can researchers characterize 2,4-Difluoroquinazoline derivatives spectroscopically?

Basic

Key techniques include 1H NMR for confirming substituent positions and LC-MS for molecular weight validation. For instance, triazoloquinazoline derivatives show distinct aromatic proton shifts (e.g., δ 8.2–7.5 ppm for quinazoline protons) and LC-MS m/z values aligning with calculated masses (e.g., m/z 353.1 for C20H15F2N3) . Melting point analysis (e.g., 196–198°C) further corroborates purity .

What strategies mitigate low yields in fluorinated quinazoline syntheses?

Advanced

Contradictions in yield data (e.g., 39.5% vs. 65% in similar reactions) often stem from competing side reactions or incomplete fluorination. Methodological solutions include:

- Using anhydrous conditions to minimize hydrolysis of fluorinated intermediates.

- Employing catalysts like Pd/C for selective fluorination .

- Optimizing stoichiometry of fluorine donors (e.g., Selectfluor®) to reduce byproducts .

How can computational modeling guide 2,4-Difluoroquinazoline drug design?

Advanced

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets like kinase enzymes. For example, triazoloquinazoline hybrids with sulfonamide groups showed enhanced anti-proliferative activity via hydrophobic interactions with receptor pockets . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

What are the best practices for assessing purity of fluorinated quinazolines?

Basic

Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.3% of theoretical values), and TLC to monitor reaction progress. For example, 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline showed 72.31% C, 5.19% H, and 16.88% N via elemental analysis .

How do substituent modifications influence biological activity?

Advanced

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3 at the phenyl ring) enhance anti-proliferative activity by increasing electrophilicity. For instance, 3-trifluoromethylphenyl derivatives exhibited IC50 values <1 µM in cancer cell lines, whereas methoxy groups reduced potency .

How to address solubility challenges in biological assays?

Advanced

2,4-Difluoroquinazoline derivatives often require co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation-prone compounds, while salt formation (e.g., hydrochloride salts) improves aqueous solubility .

What methods validate fluorinated quinazoline stability under storage?

Basic

Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Derivatives stored under inert gas (N2/Ar) at 2–8°C show no degradation, whereas ambient conditions lead to ~5% decomposition .

How to resolve contradictions in spectral data for fluorinated analogs?

Advanced

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from residual solvents or rotamers. Solutions include:

- Repeating measurements in deuterated DMSO or CDCl3 to eliminate solvent artifacts.

- Variable-temperature NMR to identify dynamic processes .

What in vitro models are suitable for evaluating anti-proliferative activity?

Advanced

Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control. For example, 2,4-difluoroquinazoline-linked triazoles showed IC50 values of 2.8 µM in MCF-7 cells, correlating with caspase-3 activation in flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.